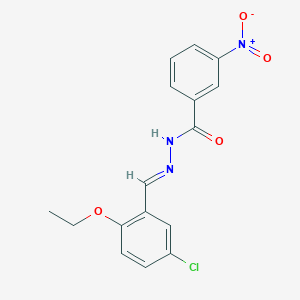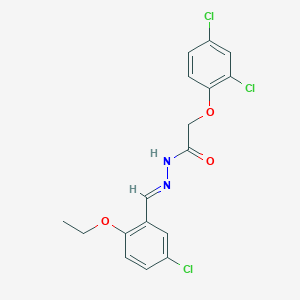![molecular formula C23H17NO4 B298260 2-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298260.png)
2-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EMIQ, which stands for ethyl 2-(1-(2,5-dimethyl-1H-pyrrol-3-yl)-2,5-dioxo-1H-inden-3-ylidene)acetate.
Applications De Recherche Scientifique
EMIQ has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, EMIQ has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In agriculture, EMIQ has been studied for its potential use as a plant growth regulator and as a pesticide. In material science, EMIQ has been studied for its potential use in the development of new materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of EMIQ is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. EMIQ has been shown to inhibit the activity of enzymes involved in the production of ROS, including NADPH oxidase and xanthine oxidase. EMIQ has also been shown to modulate the activity of various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
EMIQ has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that EMIQ has antioxidant and anti-inflammatory properties, and can inhibit the growth of cancer cells. In vivo studies have shown that EMIQ can reduce oxidative stress and inflammation, and can improve cardiovascular function. EMIQ has also been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of EMIQ is its potential as a multifunctional compound with applications in various fields. EMIQ is also relatively easy to synthesize and purify, which makes it a useful compound for laboratory experiments. However, there are some limitations to working with EMIQ. One of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. EMIQ is also relatively unstable, and can degrade over time, which can affect its efficacy in experiments.
Orientations Futures
There are many potential future directions for research on EMIQ. One area of research is the development of new synthesis methods for EMIQ that can improve yield and purity. Another area of research is the investigation of the mechanism of action of EMIQ, and the identification of specific molecular targets. Further studies are also needed to determine the optimal conditions for the use of EMIQ in various applications, including medicine, agriculture, and material science. Finally, more research is needed to evaluate the safety and toxicity of EMIQ, particularly in long-term studies.
Méthodes De Synthèse
The synthesis of EMIQ involves the reaction of 2-hydroxy-1,3-indandione with 1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in the presence of ethyl cyanoacetate. The reaction is carried out in ethanol under reflux for several hours, and the resulting product is purified using column chromatography. The yield of EMIQ is typically around 50%.
Propriétés
Nom du produit |
2-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione |
|---|---|
Formule moléculaire |
C23H17NO4 |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
2-[[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]methylidene]indene-1,3-dione |
InChI |
InChI=1S/C23H17NO4/c1-13-9-15(10-19-22(25)17-5-3-4-6-18(17)23(19)26)14(2)24(13)16-7-8-20-21(11-16)28-12-27-20/h3-11H,12H2,1-2H3 |
Clé InChI |
GPSVMKSLGOKTBA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1C2=CC3=C(C=C2)OCO3)C)C=C4C(=O)C5=CC=CC=C5C4=O |
SMILES canonique |
CC1=CC(=C(N1C2=CC3=C(C=C2)OCO3)C)C=C4C(=O)C5=CC=CC=C5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B298178.png)

![N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298180.png)
![4-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B298181.png)
![2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B298182.png)
![methyl 4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}benzoate](/img/structure/B298183.png)
![4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]furan-2-yl}-3-methylbenzoic acid](/img/structure/B298184.png)
![2-{[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298185.png)
![2-{[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B298190.png)
![methyl 4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoate](/img/structure/B298196.png)
![methyl 2-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B298197.png)
![2-{[1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298198.png)
![2-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B298200.png)